molecular formula C15H20O3 B11766637 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

Cat. No.: B11766637
M. Wt: 248.32 g/mol
InChI Key: KNYKYPBZZNEYLN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one is an organic compound that features a dioxolane ring attached to a propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one typically involves the formation of the dioxolane ring followed by its attachment to the propylphenyl group. Common synthetic routes may include:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment to Propylphenyl Group: The dioxolane ring can be attached to the propylphenyl group through various coupling reactions, such as Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Similar structure but without the propyl group.

    3-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)propan-1-one: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one may confer unique properties, such as altered reactivity or biological activity, compared to its analogs.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

InChI

InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3

InChI Key

KNYKYPBZZNEYLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2

Origin of Product

United States

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